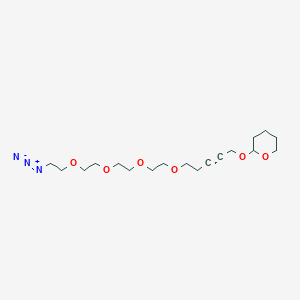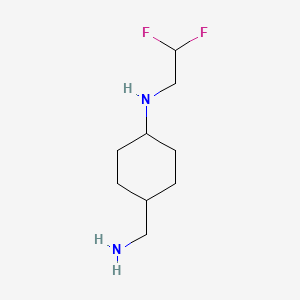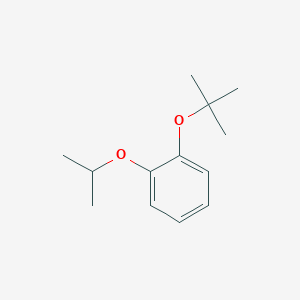![molecular formula C7H4I2O2 B13712045 4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
4,6-Diiodobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diiodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4I2O2 and a molecular weight of 373.91 g/mol It is a derivative of benzo[d][1,3]dioxole, where two iodine atoms are substituted at the 4 and 6 positions of the benzene ring
Méthodes De Préparation
The synthesis of 4,6-Diiodobenzo[d][1,3]dioxole typically involves the iodination of benzo[d][1,3]dioxole derivatives. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination.
Analyse Des Réactions Chimiques
4,6-Diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Applications De Recherche Scientifique
4,6-Diiodobenzo[d][1,3]dioxole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Diiodobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its iodinated structure allows it to act as a radiopaque agent in medical imaging by absorbing X-rays . In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the iodine atoms, which can stabilize transition states and intermediates .
Comparaison Avec Des Composés Similaires
4,6-Diiodobenzo[d][1,3]dioxole can be compared with other iodinated benzo[d][1,3]dioxole derivatives, such as:
4,5-Diiodobenzo[d][1,3]dioxole: Similar in structure but with iodine atoms at the 4 and 5 positions.
4,7-Diiodobenzo[d][1,3]dioxole: Another isomer with iodine atoms at the 4 and 7 positions.
5,6-Diiodobenzo[d][1,3]dioxole: Iodine atoms are at the 5 and 6 positions, leading to different electronic properties and reactivity.
Propriétés
Formule moléculaire |
C7H4I2O2 |
|---|---|
Poids moléculaire |
373.91 g/mol |
Nom IUPAC |
4,6-diiodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H4I2O2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
Clé InChI |
YWFPUVQOYLBTHY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=CC(=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)


![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)




![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)



![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
